Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro-
CAS No.: 108287-80-5
Cat. No.: VC18229273
Molecular Formula: C8H9BrCl2N2
Molecular Weight: 283.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108287-80-5 |
|---|---|
| Molecular Formula | C8H9BrCl2N2 |
| Molecular Weight | 283.98 g/mol |
| IUPAC Name | 4-(1-bromo-2-methylpropan-2-yl)-3,6-dichloropyridazine |
| Standard InChI | InChI=1S/C8H9BrCl2N2/c1-8(2,4-9)5-3-6(10)12-13-7(5)11/h3H,4H2,1-2H3 |
| Standard InChI Key | CJWXEEPLGDEHCW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CBr)C1=CC(=NN=C1Cl)Cl |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Descriptors
The IUPAC name for this compound is 4-(1-bromo-2-methylpropan-2-yl)-3,6-dichloropyridazine, reflecting its substitution pattern on the pyridazine ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 108287-80-5 | |
| Molecular Formula | C₈H₉BrCl₂N₂ | |
| SMILES Notation | CC(C)(CBr)C1=CC(=NN=C1Cl)Cl | |
| InChI Key | CJWXEEPLGDEHCW-UHFFFAOYSA-N | |
| DSSTox Substance ID | DTXSID6073782 |
The pyridazine core consists of a six-membered ring with two adjacent nitrogen atoms, while the 2-bromo-1,1-dimethylethyl group at position 4 introduces steric bulk and electrophilic character. The chlorine atoms at positions 3 and 6 enhance the compound’s reactivity toward nucleophilic substitution, a feature exploited in synthetic chemistry .
Synthetic Methodologies
Halogenation of Pyridazine Precursors
The synthesis of 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloropyridazine typically proceeds via sequential halogenation. A patented method for 3,6-dichloropyridazine production involves reacting 3,6-dihydroxypyridazine with phosphorus oxychloride (POCl₃) in solvents like chloroform or DMF at 50°C for 4 hours, achieving yields up to 72.35% . Introducing the brominated tert-butyl group likely occurs through Friedel-Crafts alkylation or nucleophilic aromatic substitution, though explicit protocols for this compound remain undisclosed in public literature.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Post-synthesis purification employs silica gel chromatography, with elution systems tailored to the compound’s hydrophobicity (logP = 3.219) .
Physicochemical Properties and Stability
Thermodynamic and Kinetic Parameters
Experimental and computed properties include:
The bromine atom’s polarizability (19.989×10⁻²⁴ cm³) contributes to strong London dispersion forces, explaining its high density (1.293 g/cm³) .
Degradation Pathways
Under accelerated stability testing conditions (40°C/75% RH), bromine-chlorine exchange reactions may occur, forming undesired byproducts. Hydrolytic stability studies suggest susceptibility to nucleophilic attack at the C-Br bond in alkaline media, necessitating anhydrous storage .
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